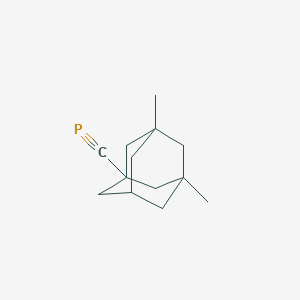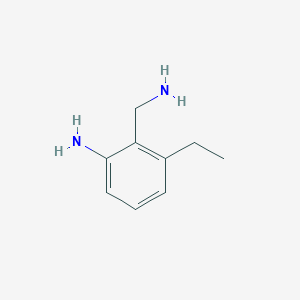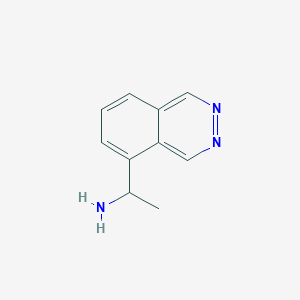
1-(Phthalazin-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phthalazin-5-yl)ethanamine is a compound that belongs to the class of phthalazine derivatives. . This compound is of interest due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phthalazin-5-yl)ethanamine typically involves the reaction of phthalazine derivatives with appropriate amines. One common method involves the reaction of phthalazine with ethanamine under controlled conditions. For instance, phthalazine can be reacted with benzyl amine in ethanol to yield various phthalazinone derivatives .
Industrial Production Methods
Industrial production methods for phthalazine derivatives often involve multi-step synthesis processes that include the use of catalysts and specific reaction conditions to ensure high yields and purity. For example, the use of diatomite-\(\hbox {SO}_ {3}\hbox {H}\) as a solid acid catalyst in a one-pot three-component condensation reaction has been reported to produce phthalazine derivatives in good to high yields .
Análisis De Reacciones Químicas
Types of Reactions
1-(Phthalazin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazine compounds .
Aplicaciones Científicas De Investigación
1-(Phthalazin-5-yl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(Phthalazin-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and bind to gamma-aminobutyric acid (GABA) receptors . These interactions can lead to various biological effects, such as anti-inflammatory and anticonvulsant activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(Phthalazin-5-yl)ethanamine include other phthalazine derivatives like:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
Uniqueness
This compound is unique due to its specific structure and the potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-phthalazin-5-ylethanamine |
InChI |
InChI=1S/C10H11N3/c1-7(11)9-4-2-3-8-5-12-13-6-10(8)9/h2-7H,11H2,1H3 |
Clave InChI |
VWHUJBOKHOPVKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC2=CN=NC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


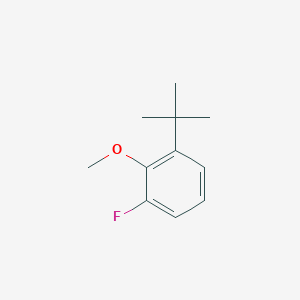
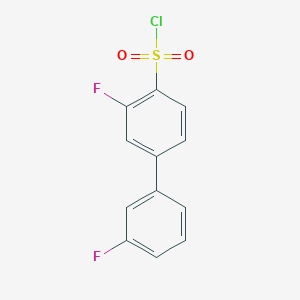
![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)

![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)



